1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Overview
Description
1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H32BN5O3 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Physicochemical Properties
- The molecular structures of related compounds, involving boric acid ester intermediates with benzene rings, have been studied using Density Functional Theory (DFT) and single crystal X-ray diffraction. These studies offer insights into the conformational and electronic properties of these molecules, highlighting their potential in various scientific applications (Huang et al., 2021).
Anticancer Activity
- Research on derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines, which share a structural similarity with the chemical , revealed significant anticancer activity. These studies underscore the potential of such compounds in developing new cancer therapies (Konovalenko et al., 2022).
PKCtheta Inhibition
- Compounds with a 4-methylpiperazin-1-yl group have shown promising results as inhibitors of PKCtheta, a protein kinase involved in various cellular processes. This suggests their utility in the research of diseases where PKCtheta is implicated (Subrath et al., 2009).
Synthesis and Spectral Study
- Studies have focused on the synthesis of compounds related to the specified chemical, highlighting their potential for therapeutic applications in the treatment of fibrosis (Abd El Kader et al., 2012).
Crystal and Molecular Structures
- The crystal and molecular structures of similar compounds have been determined, providing insights into the interactions and conformations that could be relevant for designing drugs with specific pharmacological profiles (Karczmarzyk & Malinka, 2008).
Development of PET Agents
- The chemical framework of 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one may aid in the synthesis of new PET agents for imaging specific enzymes, contributing to advanced diagnostic methods in neuroinflammation (Wang et al., 2018).
Borane Reduction in Organic Synthesis
- Research into the borane reduction of oximes, including compounds with structures related to the chemical , has provided new methods for the synthesis of chiral amines, an important process in the development of pharmaceuticals (Huang et al., 2011).
Synthesis of Heterocyclic Compounds
- The synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyridine derivatives, akin to the chemical , highlights their potential application in creating fluorescent brightening agents and other materials with unique optical properties (Tagdiwala & Rangnekar, 2007).
Heteroarylpyrazolo[1,5-a]pyridines Synthesis
- Optimized synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are medicinally significant compounds, demonstrates the importance of such chemical structures in high-throughput chemistry and drug development (Bethel et al., 2012).
Iron(II) Complexes Synthesis
- The synthesis of Iron(II) complexes with 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives, including bulky substituents similar to the chemical of interest, could contribute to the understanding of molecular interactions and potential applications in material science (Roberts et al., 2014).
properties
IUPAC Name |
1-methyl-3-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BN5O3/c1-21(2)22(3,4)31-23(30-21)16-13-18(20(29)27(6)15-16)25-19-8-7-17(14-24-19)28-11-9-26(5)10-12-28/h7-8,13-15H,9-12H2,1-6H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUUSJOPAKDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.